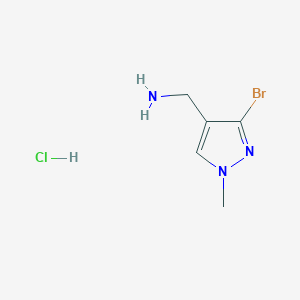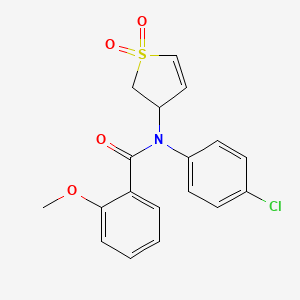![molecular formula C14H14FN3O B2752446 N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide CAS No. 2415634-65-8](/img/structure/B2752446.png)
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide, also known as FPEMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the pyrazine family of compounds, which have been found to exhibit a wide range of biological activities. FPEMP has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been found to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to apoptosis and inhibition of angiogenesis. In Alzheimer's disease research, this compound has been found to inhibit the formation of beta-amyloid plaques and reduce oxidative stress. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, this compound has been found to improve cognitive function, reduce beta-amyloid plaque formation, and reduce oxidative stress. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons, improve motor function, and reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of biological activities. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide. These include further studies to determine its safety and efficacy in humans, optimization of the synthesis method to improve yield and purity, and exploration of its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to investigate the structure-activity relationship of this compound and to develop new derivatives with improved biological activities.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide involves the reaction of 4-fluorophenethylamine with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as EDC, and a catalyst, such as DMAP. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZKALYCJBLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

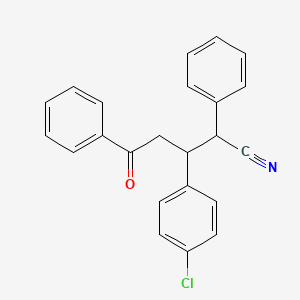
![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)
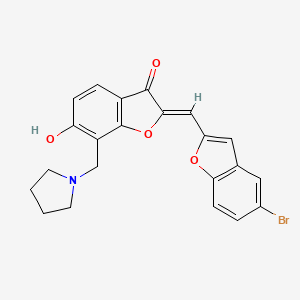

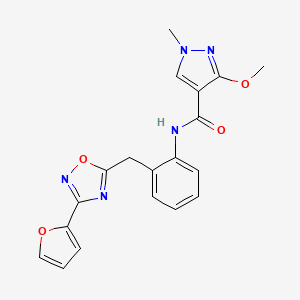
![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)
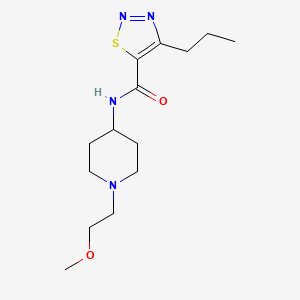
![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)
